molecular formula C11H13N3O B11703903 N-(cyclopentylideneamino)pyridine-3-carboxamide

N-(cyclopentylideneamino)pyridine-3-carboxamide

Cat. No.: B11703903
M. Wt: 203.24 g/mol
InChI Key: POKYLLYEDMFXIT-UHFFFAOYSA-N
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Description

N’-Cyclopentylidenepyridine-3-carbohydrazide is a derivative of isoniazid, an organic compound primarily used in the treatment and prevention of tuberculosis. This compound is characterized by its unique structure, which includes a cyclopentylidene group attached to a pyridine ring via a carbohydrazide linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Cyclopentylidenepyridine-3-carbohydrazide typically involves the reaction of cyclopentanone with pyridine-3-carbohydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of N’-Cyclopentylidenepyridine-3-carbohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: N’-Cyclopentylidenepyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-Cyclopentylidenepyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Cyclopentylidenepyridine-3-carbohydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets specific enzymes involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall .

Comparison with Similar Compounds

    Isoniazid: A first-line medication for tuberculosis treatment.

    N’-Phenylpyridine-3-carbohydrazide: Another derivative with similar antimicrobial properties.

Uniqueness: N’-Cyclopentylidenepyridine-3-carbohydrazide is unique due to its cyclopentylidene group, which imparts distinct chemical and biological properties compared to other derivatives .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(cyclopentylideneamino)pyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O/c15-11(9-4-3-7-12-8-9)14-13-10-5-1-2-6-10/h3-4,7-8H,1-2,5-6H2,(H,14,15)

InChI Key

POKYLLYEDMFXIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CN=CC=C2)C1

Origin of Product

United States

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